![molecular formula C13H18N2O3S B5740998 N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. This compound has been shown to have promising results in preclinical studies and has the potential to be used as a therapeutic agent in the future.
Mecanismo De Acción
N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide works by binding to the bromodomain of BRD4, which prevents it from interacting with acetylated histones. This, in turn, inhibits the recruitment of transcriptional machinery to specific genes, leading to a decrease in gene expression. This mechanism of action is similar to other bromodomain inhibitors, such as JQ1.
Biochemical and Physiological Effects:
N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in laboratory settings. Additionally, its mechanism of action is well understood, which makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide is that it may not be effective in all types of cancer. Additionally, its long-term effects on normal cells and tissues are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, researchers may explore the use of N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, researchers may investigate the potential use of N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide in the treatment of other diseases, such as inflammatory disorders or viral infections.
Métodos De Síntesis
The synthesis of N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide is a multistep process that involves the reaction of several chemical intermediates. The first step involves the reaction of 4-aminobenzonitrile with cyclopentylmagnesium bromide to form N-cyclopentyl-4-aminobenzonitrile. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclopentyl-4-[(methylsulfonyl)amino]benzonitrile. Finally, the nitrile group is reduced to form the desired N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide has been shown to have potential applications in cancer research. Specifically, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in several types of cancer, including leukemia, lymphoma, and solid tumors. By inhibiting the activity of BRD4, N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide has the potential to slow down or stop the growth of cancer cells.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)15-12-8-6-10(7-9-12)13(16)14-11-4-2-3-5-11/h6-9,11,15H,2-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGPDEWAIVACFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.